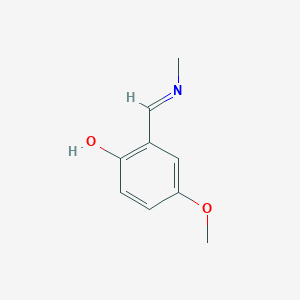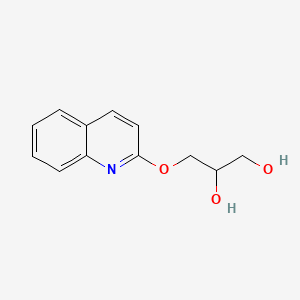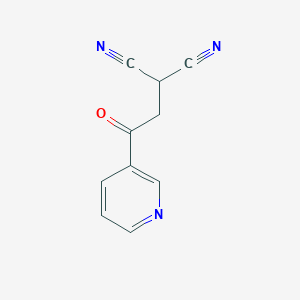
2-(Cyanomethyl)-3-methylbenzoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Cyanomethyl)-3-methylbenzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides It is characterized by the presence of a cyanomethyl group and a methyl group attached to the benzene ring, along with a reactive acyl chloride functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyanomethyl)-3-methylbenzoyl chloride typically involves the reaction of 3-methylbenzoyl chloride with cyanomethylating agents. One common method is the reaction of 3-methylbenzoyl chloride with cyanomethyl magnesium bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, typically at low temperatures, to ensure the stability of the reactive intermediates.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-(Cyanomethyl)-3-methylbenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Addition Reactions: The cyanomethyl group can participate in nucleophilic addition reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Reduction Reactions: The compound can be reduced to the corresponding alcohol or amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM)
Catalysts: Lewis acids such as aluminum chloride (AlCl3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products Formed
Amides: Formed by the reaction with amines
Esters: Formed by the reaction with alcohols
Thioesters: Formed by the reaction with thiols
Alcohols: Formed by the reduction of the acyl chloride group
科学的研究の応用
2-(Cyanomethyl)-3-methylbenzoyl chloride has several applications in scientific research, including:
Organic Synthesis: Used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as an intermediate in the synthesis of biologically active molecules.
Material Science: Utilized in the preparation of functionalized materials and polymers with specific properties.
Chemical Biology: Employed in the development of probes and reagents for studying biological processes.
作用機序
The mechanism of action of 2-(Cyanomethyl)-3-methylbenzoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group can react with nucleophiles to form covalent bonds, leading to the formation of new chemical entities. The cyanomethyl group can also participate in nucleophilic addition reactions, contributing to the compound’s versatility in organic synthesis.
類似化合物との比較
Similar Compounds
3-Methylbenzoyl chloride: Lacks the cyanomethyl group, resulting in different reactivity and applications.
2-(Cyanomethyl)benzoyl chloride: Similar structure but without the methyl group, leading to variations in chemical behavior.
2-(Cyanomethyl)-4-methylbenzoyl chloride: Positional isomer with the methyl group at a different position on the benzene ring.
Uniqueness
2-(Cyanomethyl)-3-methylbenzoyl chloride is unique due to the presence of both the cyanomethyl and methyl groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and the synthesis of complex molecules.
特性
CAS番号 |
24633-71-4 |
|---|---|
分子式 |
C10H8ClNO |
分子量 |
193.63 g/mol |
IUPAC名 |
2-(cyanomethyl)-3-methylbenzoyl chloride |
InChI |
InChI=1S/C10H8ClNO/c1-7-3-2-4-9(10(11)13)8(7)5-6-12/h2-4H,5H2,1H3 |
InChIキー |
SNKSUJLVXACPOX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C(=O)Cl)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(2,4,6-Tribromophenoxy)ethoxy]ethan-1-ol](/img/structure/B13961527.png)
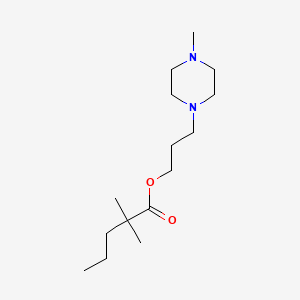
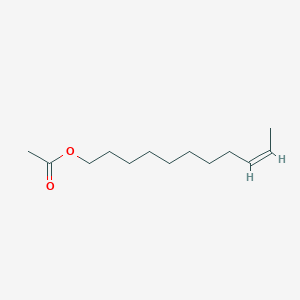
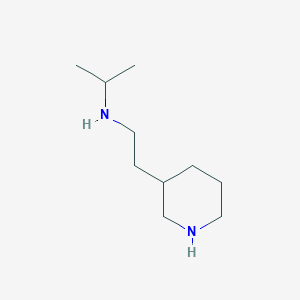
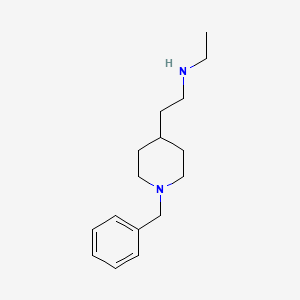
![5-(5-{4-Chloro-phenyl}-[1,3,4]oxadiazole-2-yl)-2-fluoro-pyridine](/img/structure/B13961543.png)

![2-chloro-N-(2-chloroethyl)-N-[chloromethyl(prop-2-ynoxy)phosphoryl]ethanamine](/img/structure/B13961552.png)
